molecular formula C11H8F3NO B11882501 5-(Trifluoromethoxy)naphthalen-2-amine CAS No. 1261869-15-1

5-(Trifluoromethoxy)naphthalen-2-amine

Cat. No.: B11882501
CAS No.: 1261869-15-1
M. Wt: 227.18 g/mol
InChI Key: JCVNJDMIVIBELD-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)naphthalen-2-amine is an organic compound that features a naphthalene ring substituted with a trifluoromethoxy group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)naphthalen-2-amine typically involves the introduction of the trifluoromethoxy group onto a naphthalene derivative, followed by the introduction of the amine group. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This can be achieved through transition-metal catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . The reaction conditions often include the use of palladium catalysts and boronic acids or esters as coupling partners .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The choice of reagents and reaction conditions would be optimized for scalability, cost-effectiveness, and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)naphthalen-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

5-(Trifluoromethoxy)naphthalen-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique trifluoromethoxy group can impart desirable properties such as increased lipophilicity and metabolic stability.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its aromatic structure and potential for functionalization.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, where the trifluoromethoxy group can enhance performance characteristics.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)naphthalen-2-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties. The amine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethoxy)naphthalen-2-amine: Similar structure but with the trifluoromethoxy group at a different position.

    5-(Trifluoromethyl)naphthalen-2-amine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Aminonaphthalene: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.

Uniqueness

5-(Trifluoromethoxy)naphthalen-2-amine is unique due to the presence of both the trifluoromethoxy and amine groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and potential for diverse chemical modifications. These properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1261869-15-1

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

5-(trifluoromethoxy)naphthalen-2-amine

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2

InChI Key

JCVNJDMIVIBELD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)OC(F)(F)F

Origin of Product

United States

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